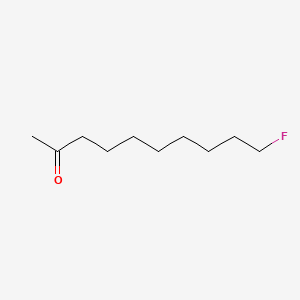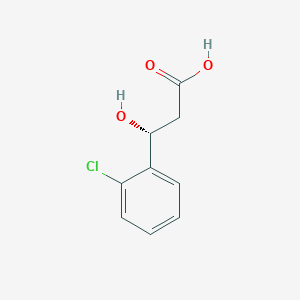
(R)-2-Chloro-beta-hydroxybenzenepropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-chlorobenzaldehyde.
Aldol Reaction: The starting material undergoes an aldol reaction with a suitable aldehyde or ketone to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
In industrial settings, the production of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
(S)-3-(2-Chlorophenyl)-3-hydroxypropanoic acid: The enantiomer of the compound with different stereochemistry.
3-(2-Chlorophenyl)-3-hydroxybutanoic acid: A structurally similar compound with an additional carbon atom in the backbone.
2-Chlorophenylacetic acid: A related compound with a different functional group arrangement.
Uniqueness
®-3-(2-Chlorophenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(3R)-3-(2-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
XDILSCIPACPCMZ-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


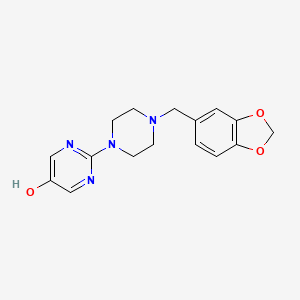
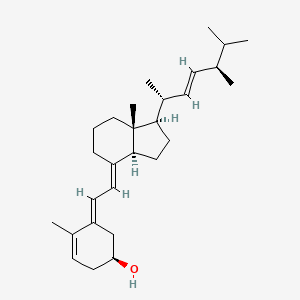

![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
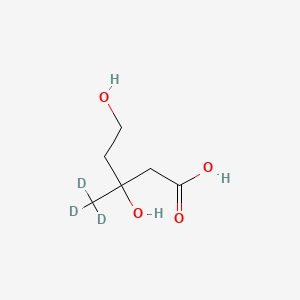
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)

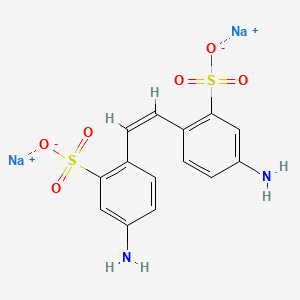
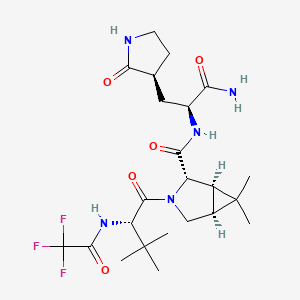
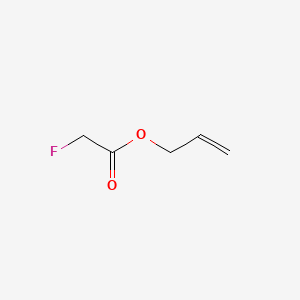
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
